Color Hue Differentiation: p-Toluenediamine vs. p-Phenylenediamine as Developer Partners
When 5-amino-4-chloro-2-methylphenol is used as a coupler in oxidative hair dye formulations, the end hair color on white hair is dependent on the developer paired with it. A direct head-to-head comparison in the same patent discloses that combination with p-toluenediamine (2-methyl-1,4-benzenediamine) yields a dark violet color, whereas combination with unsubstituted p-phenylenediamine yields a gray-green color [1]. This colorimetric divergence demonstrates that the coupler's substitution pattern interacts specifically with the developer's substitution pattern to define the final chromophore.
| Evidence Dimension | End hair color on white hair |
|---|---|
| Target Compound Data | Dark violet (when paired with p-toluenediamine); Gray-green (when paired with p-phenylenediamine) |
| Comparator Or Baseline | p-Toluenediamine (2-methyl-1,4-benzenediamine) as developer; p-Phenylenediamine as developer |
| Quantified Difference | Qualitative color difference: Dark violet vs. Gray-green |
| Conditions | Oxidative hair dye formulation applied to white hair; coupler: 5-amino-4-chloro-o-cresol; developer: p-toluenediamine or p-phenylenediamine; oxidizing agent: hydrogen peroxide |
Why This Matters
Procurement of 5-amino-4-chloro-2-methylphenol for violet shade formulations must be accompanied by appropriate developer selection (p-toluenediamine, not p-phenylenediamine) to achieve target hue; substitution with unsubstituted developer results in an unintended gray-green outcome.
- [1] Sutton, R. M. C., Murphy, B. P., Popp, M. A. Hair colorant compositions comprising 2-methoxymethyl-1,4-diaminobenzene and 5-amino-4-chloro-o-cresol, methods, and kits comprising the compositions. U.S. Patent US8709100B2, 2014. View Source
